N,N,N',N'-Tetrapropan-2-ylurea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetrapropan-2-ylurea can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
Ethylenediamine+4Propylene oxide→N,N,N’,N’-Tetrapropan-2-ylurea
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylurea involves large-scale reactors where ethylenediamine and propylene oxide are combined under specific temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrapropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Scientific Research Applications
N,N,N’,N’-Tetrapropan-2-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for polymers and copolymers, particularly in UV-cross-linkable polyurethane polymers.
Biology: Employed in the synthesis of hydrogels that support neural cell growth and tissue engineering.
Medicine: Utilized in the development of shape memory polyurethane foams for biomedical applications, including actuators for treating ischemic stroke and thrombus removal.
Industry: Applied in the production of resins, surfactants, plasticizers, and other chemical products.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetrapropan-2-ylurea involves its ability to act as a chelating agent due to the presence of four hydroxyl groups. It can form stable complexes with metal ions, which is useful in various industrial and biomedical applications. Additionally, its crosslinking properties due to the amino groups make it valuable in polymer synthesis .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
- N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine
Uniqueness
N,N,N’,N’-Tetrapropan-2-ylurea is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and crosslinking capabilities. This makes it particularly versatile in applications ranging from polymer synthesis to biomedical engineering .
Properties
CAS No. |
83756-09-6 |
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Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1,1,3,3-tetra(propan-2-yl)urea |
InChI |
InChI=1S/C13H28N2O/c1-9(2)14(10(3)4)13(16)15(11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
TUUMZEPFCCXCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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